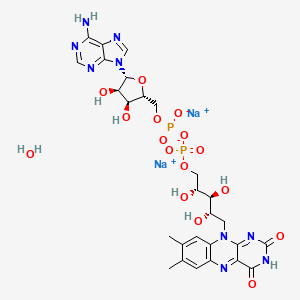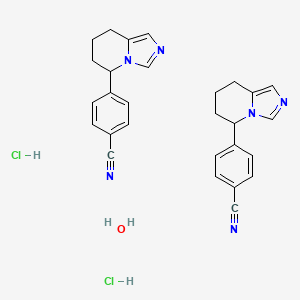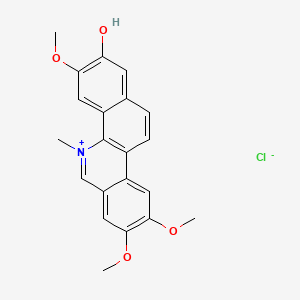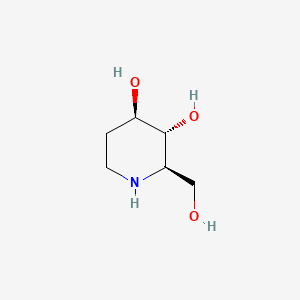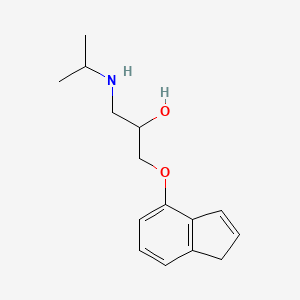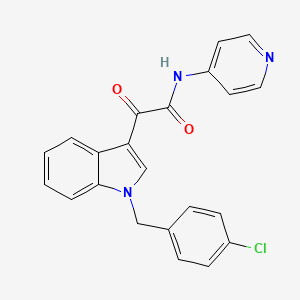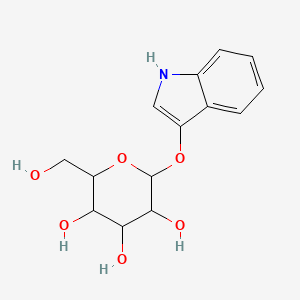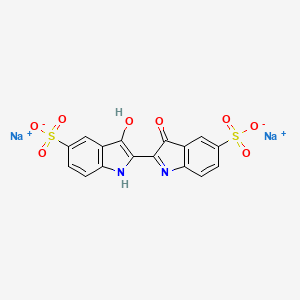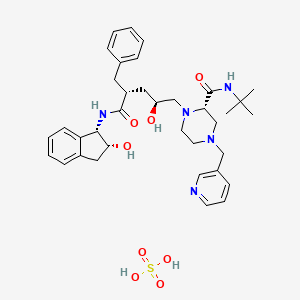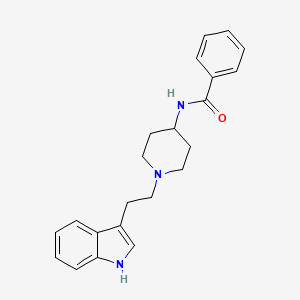
Indoramine
Descripción general
Descripción
Indoramin, also known by the trade names Baratol and Doralese, is a piperidine antiadrenergic agent . It is an alpha-1 selective adrenoceptor antagonist with direct myocardial depression action, which means it does not result in reflex tachycardia . It is also used in benign prostatic hyperplasia (BPH) .
Synthesis Analysis
Indoramin is commonly synthesized from tryptophol . One study involved alkylation of 4-benzamidopyridine with 3-(2-Bromoethyl)-1H-indole to give a quaternary salt; this intermediate was then hydrogenated with a Raney nickel catalyst to give indoramine .
Molecular Structure Analysis
The molecular formula of Indoramin is C22H25N3O . The IUPAC name is N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}benzamide .
Physical And Chemical Properties Analysis
Indoramin has a molecular weight of 347.5 g/mol . The compound is a member of tryptamines . The InChIKey, a unique identifier for chemical substances, for Indoramin is JXZZEXZZKAWDSP-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Benign Prostatic Hyperplasia (BPH) Treatment
Indoramine is used in the treatment of BPH, a condition in which an enlarged prostate gland causes urinary difficulties. As an alpha-1 selective adrenoceptor antagonist, Indoramine helps to relax the muscles in the prostate and bladder neck, making it easier to urinate .
Hypertension Management
Indoramine has been used to manage hypertension. It works by blocking alpha-1 adrenergic receptors, which results in vasodilation and a subsequent decrease in blood pressure .
Asthma Symptom Relief
Studies have indicated that Indoramine can provide symptomatic improvement for patients with mild asthma by relieving bronchoconstriction .
Improvement of Digital Blood Flow
Indoramine has been shown to significantly improve digital blood flow, which can be beneficial in conditions that impair circulation to the extremities .
Cardiovascular Research
Due to its direct myocardial depression action and lack of reflex tachycardia, Indoramine is of interest in cardiovascular research, particularly in understanding the mechanisms of heart rate and blood pressure regulation .
Pharmacological Studies
Indoramine’s synthesis process and its interactions as a piperidine antiadrenergic agent are studied within pharmacological research to develop new drugs with similar or improved effects .
Mecanismo De Acción
Target of Action
Indoramine, also known as a piperidine antiadrenergic agent, primarily targets the Alpha-1A adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and is found in various tissues throughout the body, including the heart and vascular smooth muscle.
Mode of Action
Indoramine acts as a selective alpha-1 adrenergic antagonist . This means it binds to the alpha-1A adrenergic receptors, blocking the action of endogenous catecholamines, particularly noradrenaline. This blockade inhibits the activation of these receptors, leading to a decrease in vasoconstriction and an overall lowering of blood pressure . Additionally, Indoramine has a direct myocardial depression action, which means it can reduce the force of heart muscle contraction .
Biochemical Pathways
Its antagonistic action on the alpha-1a adrenergic receptors disrupts the normal sympathetic nervous system signaling pathways, leading to a decrease in vasoconstriction and blood pressure .
Pharmacokinetics
The pharmacokinetics of Indoramine in humans have been studied . After oral administration, Indoramine is well absorbed and extensively metabolized. Less than 2% of the administered drug is excreted unchanged in the urine . The clearance of Indoramine, determined after intravenous administration, is of the same order as liver blood flow .
Action Environment
The action, efficacy, and stability of Indoramine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Certain drugs can increase the risk or severity of adverse effects when combined with Indoramine, while others may decrease its antihypertensive activities . Furthermore, individual patient factors such as age, health status, and genetic factors can also influence the drug’s action and efficacy.
Safety and Hazards
Indoramin has several side effects including drowsiness, dizziness, dry mouth, nasal congestion, headache, fatigue, weight gain, hypotension, postural hypotension, depression, problems with ejaculation, diarrhea, nausea, increased need to pass urine, and palpitations . On May 31, 2013, the French National Agency for the Safety of Medicines and Health Products (ANSM) concluded that the benefit/risk ratio of this product was unfavorable and withdrew Vidora’s marketing authorization and recalled its batches from the market .
Propiedades
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21/h1-9,16,19,23H,10-15H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZZEXZZKAWDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048370 | |
| Record name | Indoramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671666 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Indoramin | |
CAS RN |
26844-12-2 | |
| Record name | Indoramin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26844-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoramin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026844122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoramin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indoramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indoramin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDORAMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z802HMY7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
208-210 | |
| Record name | Indoramin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


